molecular formula C7H12N2S B3280700 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol CAS No. 72119-98-3

1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol

Cat. No.: B3280700
CAS No.: 72119-98-3
M. Wt: 156.25 g/mol
InChI Key: PXWHRKFZXYAKNC-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, an isopropyl group at the 5-position, and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with isopropyl bromide in the presence of a base, followed by thiolation using thiourea or a similar reagent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a thiol and an isopropyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

3-methyl-4-propan-2-yl-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)6-4-8-7(10)9(6)3/h4-5H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHRKFZXYAKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol
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1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol
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1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol
Reactant of Route 5
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Reactant of Route 6
1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol

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